Product packaging for 2,3-Dihydrobenzofuran-7-carbonitrile(Cat. No.:CAS No. 134401-94-8)

2,3-Dihydrobenzofuran-7-carbonitrile

Cat. No.: B3232644
CAS No.: 134401-94-8
M. Wt: 145.16 g/mol
InChI Key: APIKZMSFECOLHI-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-carbonitrile is a valuable chemical building block in organic and medicinal chemistry research. The dihydrobenzofuran scaffold is a privileged structure in drug discovery, and the presence of the carbonitrile (CN) functional group at the 7-position makes this compound a versatile intermediate for further chemical transformations . The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, tetrazoles, and amines, allowing researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies . Compounds based on the 2,3-dihydrobenzofuran core have demonstrated significant research interest, particularly in the development of inhibitors for enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1), a well-known target in oncology for its role in DNA repair mechanisms . The rigid bicyclic structure of the dihydrobenzofuran core helps to restrict the conformation of potential drug molecules, which can be crucial for achieving high potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B3232644 2,3-Dihydrobenzofuran-7-carbonitrile CAS No. 134401-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIKZMSFECOLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dihydrobenzofuran 7 Carbonitrile and Its Derivatives

Direct Synthetic Routes to 2,3-Dihydrobenzofuran-7-carbonitrile

The direct synthesis of this compound can be approached by introducing the nitrile functionality at the C-7 position of the 2,3-dihydrobenzofuran (B1216630) core or by converting a pre-installed functional group at this position into a nitrile.

Functionalization of Pre-formed 2,3-Dihydrobenzofuran Systems at C-7

A common and effective strategy involves the initial formation of a carbon-carbon bond at the C-7 position, which is then elaborated to the nitrile. This is often accomplished through metal-mediated processes.

A two-step sequence involving lithiation followed by carboxylation provides a reliable route to 2,3-dihydrobenzofuran-7-carboxylic acid, which can then be converted to the target nitrile. The initial lithiation of 2,3-dihydrobenzofuran is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The subsequent reaction of the resulting 7-lithio-2,3-dihydrobenzofuran intermediate with carbon dioxide (in the form of dry ice) followed by an acidic workup yields 2,3-dihydrobenzofuran-7-carboxylic acid. researchgate.net

The conversion of the carboxylic acid to the nitrile is a standard transformation in organic synthesis. A common method involves the formation of the primary amide, 2,3-dihydrobenzofuran-7-carboxamide (B140375), followed by dehydration. The amidation can be carried out using various coupling agents, and the subsequent dehydration can be effected by a range of reagents.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

Reagent Conditions Reference
Phosphorus pentoxide (P₂O₅) Heating google.com
Thionyl chloride (SOCl₂) Often in the presence of a base google.com
Phosphorus oxychloride (POCl₃) Typically with a base like pyridine google.com
Trifluoroacetic anhydride (B1165640) (TFAA) With a base, e.g., triethylamine rsc.org

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of 2,3-dihydrobenzofuran, the ether oxygen of the dihydrofuran ring can act as a directing group, facilitating the deprotonation of the adjacent C-7 position by an organolithium reagent. This process is mechanistically similar to the lithiation described above, where the coordination of the lithium cation to the heteroatom directs the base to the ortho position. The resulting aryllithium species is then trapped with an appropriate electrophile. For the synthesis of the carboxylic acid precursor, carbon dioxide is the electrophile of choice. researchgate.net

Cyanation Reactions for Introducing the Nitrile Group

Direct introduction of a nitrile group onto the 2,3-dihydrobenzofuran ring at the C-7 position is a more challenging transformation. While various cyanation methods exist in organic chemistry, their application to the specific C-7 position of 2,3-dihydrobenzofuran is not widely reported. General methods for arene cyanation often require specific precursors, such as aryl halides or boronic acids.

Should a 7-halo-2,3-dihydrobenzofuran be available, transition metal-catalyzed cyanation, such as the Rosenmund-von Braun reaction (using CuCN) or palladium-catalyzed methods, could be employed. Another classical approach is the Sandmeyer reaction, which would necessitate the corresponding 7-amino-2,3-dihydrobenzofuran as a starting material. google.comnih.gov This amine would be converted to a diazonium salt and subsequently treated with a copper(I) cyanide to yield the desired nitrile. google.com

Synthesis of Key Precursors and Analogs of this compound

The synthesis of precursors is often the most critical aspect of obtaining the final target molecule. For this compound, the corresponding carboxylic acid is a key intermediate.

Formation of 2,3-Dihydrobenzofuran-7-carboxylic Acid

As previously mentioned, the most direct and reported method for the synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid is through the lithiation of 2,3-dihydrobenzofuran followed by carboxylation. researchgate.net This method has been utilized in the synthesis of various derivatives and is a reliable route to access the 7-carboxy functionalized scaffold. researchgate.net

A detailed experimental protocol for this transformation involves the treatment of 2,3-dihydrobenzofuran with n-butyllithium in the presence of TMEDA in a solvent like hexane (B92381) at room temperature under an inert atmosphere. After the lithiation is complete, the reaction mixture is poured over crushed dry ice. Subsequent acidification with a strong acid, such as concentrated hydrochloric acid, yields 2,3-dihydrobenzofuran-7-carboxylic acid. researchgate.net This precursor is a stable, crystalline solid that can be purified and used in subsequent reactions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-Dihydrobenzofuran-7-carboxylic acid
2,3-Dihydrobenzofuran
n-Butyllithium
Tetramethylethylenediamine (TMEDA)
7-Lithio-2,3-dihydrobenzofuran
2,3-Dihydrobenzofuran-7-carboxamide
Phosphorus pentoxide
Thionyl chloride
Phosphorus oxychloride
Trifluoroacetic anhydride
Burgess Reagent
7-Halo-2,3-dihydrobenzofuran
7-Amino-2,3-dihydrobenzofuran
Copper(I) cyanide
Carboxylation of 2,3-Dihydrobenzofuran Derivatives

A primary method for introducing a functional group at the C-7 position of the 2,3-dihydrobenzofuran ring is through directed ortho-metalation, followed by carboxylation. This strategy allows for the regioselective synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid, a direct precursor to both the amide and the target nitrile.

The carboxylation is effectively achieved by treating 2,3-dihydrobenzofuran with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) and hexane at room temperature. acs.orgnih.gov This generates a lithiated intermediate at the 7-position. Subsequent quenching of this organolithium species with solid carbon dioxide (dry ice), followed by acidic workup with concentrated hydrochloric acid, yields 2,3-dihydrobenzofuran-7-carboxylic acid. acs.orgnih.gov

Table 1: Reagents for Carboxylation of 2,3-Dihydrobenzofuran

Step Reagent Purpose Reference
1 n-Butyllithium (n-BuLi) / TMEDA Directed ortho-metalation (lithiation at C-7) acs.org, nih.gov
2 Dry Ice (solid CO₂) Carbon source for carboxylation acs.org, nih.gov
3 Concentrated HCl Acidification to yield the carboxylic acid acs.org, nih.gov
Alternative Methods for Carboxylic Acid Synthesis

Beyond direct carboxylation of the parent heterocycle, alternative strategies have been developed to construct the 2,3-dihydrobenzofuran-7-carboxylic acid framework.

One such approach begins with m-anisidine. google.com This route involves protection of the amino group, followed by hydroxyethylation, cyclization to form the dihydrobenzofuran ring, and subsequent chloro and bromo substitutions. The carboxylic acid group is then introduced via a butyllithium-mediated reaction with carbon dioxide, although this method requires cryogenic temperatures (-78 °C) and extensive chromatographic purification. google.com

Another strategy involves building the functionality from a substituted salicylic (B10762653) acid. For instance, 3-methylsalicylic acid can be esterified and then subjected to O-alkylation with ethyl bromoacetate. acs.org The resulting diester is hydrolyzed to a diacid, which is then oxidized. This intermediate, 2-(carboxymethoxy)isophthalic acid, undergoes cyclization with sodium acetate, acetic acid, and acetic anhydride to furnish 3-acetoxybenzofuran-7-carboxylic acid. acs.org Subsequent hydrolysis yields the corresponding 3-oxo derivative. acs.org

A separate patent describes a synthetic pathway starting from a substituted p-amino m-allyl o-hydroxybenzene methyl ester, which undergoes a series of oxidation, reduction, protection, substitution, cyclization, and hydrolysis reactions to yield the desired 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. google.com

Preparation of 2,3-Dihydrobenzofuran-7-carboxamide

The synthesis of 2,3-dihydrobenzofuran-7-carboxamide, a key intermediate and a compound of interest in its own right, is typically accomplished from the corresponding carboxylic acid. nih.govnih.gov A common and effective procedure is the mixed-anhydride method. acs.orgnih.gov In this process, the 2,3-dihydrobenzofuran-7-carboxylic acid is first activated, for example with a chloroformate, to form a mixed anhydride, which is then reacted with ammonia (B1221849) or an amine to yield the desired carboxamide. nih.gov

While direct conversion is common, the target compound, this compound, can be synthesized from 7-amino-2,3-dihydrobenzofuran via the Sandmeyer reaction. nih.govorganic-chemistry.orgmasterorganicchemistry.com This classic transformation involves the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com Subsequent treatment with a copper(I) cyanide salt (CuCN) replaces the diazonium group with a nitrile (cyano) group, providing a direct route to the title compound. masterorganicchemistry.com Furthermore, the 7-carboxamide can serve as a direct precursor to the 7-carbonitrile via a dehydration reaction, typically using reagents such as phosphorus pentoxide or thionyl chloride.

Synthesis of Substituted 2,3-Dihydrobenzofuran Rings

The construction of the core 2,3-dihydrobenzofuran ring system is a central aspect of these syntheses, with numerous methods developed based on intramolecular and intermolecular strategies, often employing metal catalysis.

Intramolecular reactions, where a single molecule is induced to form the heterocyclic ring, are a powerful tool for synthesizing dihydrobenzofurans.

One prominent method is the intramolecular cyclization of 2-allylphenols. Palladium-catalyzed carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates generates a wide range of functionalized 2,3-dihydrobenzofurans in good yields. organic-chemistry.org Another approach involves the intramolecular asymmetric addition of aryl halides to unactivated ketones, which provides chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org Additionally, bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to form the dihydrobenzofuran ring. organic-chemistry.org

Intermolecular strategies involve the coupling of two or more separate molecules to construct the ring system. These often involve cycloaddition or annulation reactions.

A rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a redox-neutral [3+2] annulation with 1,3-dienes allows for the construction of various dihydrobenzofurans. organic-chemistry.org Another example is the [4+1] cycloaddition reaction between azoalkenes and para-quinone monoimines to produce diastereoselective dihydrobenzofurans. nih.gov Fluoride-induced generation of ortho-quinone methides from silyl-protected precursors, followed by Michael addition of various nucleophiles and subsequent intramolecular cyclization, also provides access to 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Transition metal catalysis is pivotal in many modern synthetic methods for dihydrobenzofuran ring formation, offering high efficiency and selectivity.

Palladium Catalysis: Palladium catalysts are widely used in these syntheses. A notable example is the Pd-catalyzed alkene carboalkoxylation strategy for preparing 2,3-dihydrobenzofurans from 2-allylphenol derivatives and aryl triflates. organic-chemistry.org Another powerful method is the highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. organic-chemistry.org Furthermore, palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans under mild conditions. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Cyclizations

Reaction Type Starting Materials Catalyst System Reference
Carboalkoxylation 2-Allylphenol derivatives, Aryl triflates Pd(0)/CPhos complex organic-chemistry.org
Heck/Tsuji-Trost o-Bromophenols, 1,3-Dienes Pd/TY-Phos organic-chemistry.org
Iodine Atom Transfer Cycloisomerization Olefin-tethered aryl iodides Palladium catalyst organic-chemistry.org

Silver Catalysis: Silver catalysts also enable unique transformations. Diastereoselective preparation of 2,3-dihydrobenzofurans can be achieved through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines, a reaction catalyzed by Ag(I) complexes in the presence of a fluoride (B91410) source. The use of chiral catalysts in this system allows for an enantioselective total synthesis of related natural products.

Transformations from Benzofuran (B130515) Intermediates

The conversion of benzofurans into the 2,3-dihydrobenzofuran scaffold is a key strategy in synthetic organic chemistry. These transformations often involve the reduction or functionalization of the furan (B31954) ring within the benzofuran structure.

One notable method involves the metal-catalyzed cyclopropanation of benzofurans. rochester.edu This approach utilizes diazo reagents to generate a cyclopropane (B1198618) ring, which subsequently rearranges to form the desired 2,3-dihydrobenzofuran structure. Rhodium-based catalysts have shown significant promise in these transformations, particularly with donor-acceptor diazo reagents. rochester.edu Another innovative approach involves a chalcone (B49325) rearrangement strategy. nih.gov In this method, 2-hydroxychalcones are rearranged to form 2,3-dihydrobenzofuran intermediates, which can then be selectively transformed into various benzofuran isomers under different reaction conditions. nih.govnih.gov For instance, treatment with a base or weak acid can yield 3-acylbenzofurans, while stronger acidic conditions can lead to 3-formylbenzofurans. nih.gov

Reductive methods have also been employed. For example, the reduction of polysubstituted benzofurans using triethylsilane in trifluoroacetic acid can yield either 2,3-dihydrobenzofurans or bibenzyl compounds, depending on the substitution pattern. researchgate.net

Stereoselective Synthesis Approaches for Chiral Derivatives

The synthesis of chiral 2,3-dihydrobenzofuran derivatives is of significant interest due to their prevalence in bioactive molecules. Stereoselective methods are crucial for controlling the spatial arrangement of atoms and obtaining enantiomerically pure compounds.

Enantioselective Catalysis in 2,3-Dihydrobenzofuran Synthesis

Enantioselective catalysis is a powerful tool for the synthesis of chiral 2,3-dihydrobenzofurans, offering high levels of stereocontrol. A variety of transition metal catalysts and biocatalysts have been developed for this purpose.

Rhodium catalysts have been effectively used in the asymmetric synthesis of 2,3-dihydrobenzofuran derivatives. For example, chiral rhodium-promoted carboamidation of aryl-joined alkenes with substituted dioxazolones can produce enantioenriched 2,3-dihydro-3-benzofuranmethanamides in good yields and high enantiomeric ratios. nih.gov Another rhodium-catalyzed approach involves the stereoselective Mannich-type interception of phenolic oxonium ylides, leading to 2,3-dihydrobenzofurans with excellent diastereoselectivity and enantioselectivity. nih.gov

Palladium-catalyzed reactions have also been instrumental. A highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a palladium complex with a specific phosphine (B1218219) ligand (TY-Phos), provides a scalable route to chiral 2,3-dihydrobenzofurans. organic-chemistry.org Similarly, an enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides has been developed. organic-chemistry.org

Iridium catalysts, in conjunction with chiral bisphosphine ligands, have been shown to effectively catalyze the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones to produce chiral dihydrobenzofurans. nii.ac.jp Copper-catalyzed methods, such as the intramolecular addition of aryl pinacolboronic esters to unactivated ketones, have also been successful in generating chiral 2,3-dihydrobenzofuran-3-ol derivatives with high enantioselectivity. rsc.org

A noteworthy development in this area is the use of biocatalysis. Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofurans in high enantiopurity and yields. rochester.edunih.gov This biocatalytic strategy offers an efficient and highly stereoselective route to valuable 2,3-dihydrobenzofuran scaffolds. rochester.edunih.gov

Catalyst SystemReaction TypeSubstratesProductYield (%)Enantioselectivity (ee) / Diastereomeric Ratio (dr)
Rhodium/Chiral Phosphoric AcidMannich Type InterceptionDiazo-containing phenolic derivatives, imines2,3-Dihydrobenzofurans35-90>99% ee, >20:1 dr
Palladium/N-Me-Xu3Heck/Cacchi ReactionsAryl iodide-joined alkenes, o-alkynylanilinesPolycyclic Dihydrobenzofurans84-9784-97% ee
Iridium/Chiral BisphosphineIntramolecular Hydroarylationm-allyloxyphenyl ketonesChiral DihydrobenzofuransHighHigh
Copper/(S,S)-QuinoxP*Intramolecular AdditionAryl pinacolboronic esters, unactivated ketonesChiral 2,3-dihydrobenzofuran-3-olsGoodExcellent
Engineered MyoglobinBenzofuran CyclopropanationBenzofurans, ethyl α-diazoacetateTricyclic 2,3-DihydrobenzofuransHigh>99.9% de and ee

Diastereoselective Control in Ring Formation and Functionalization

Achieving diastereoselective control is crucial when multiple stereocenters are formed during the synthesis of 2,3-dihydrobenzofurans.

One effective method for the diastereoselective synthesis of 2,3-disubstituted dihydrobenzofurans involves the reaction of 2-hydroxyaryl-α,β-unsaturated ketones with dimethylsulfonium carbonylmethylides. researchgate.net This approach provides a facile route to these structures with good control over the relative stereochemistry.

Another strategy employs a cross-metathesis/isomerization/allylboration sequence starting from 2-allyl-substituted phenols and aldehydes. Following an intramolecular Mitsunobu cyclization, the resulting anti-homoallylic alcohols lead to the stereoselective synthesis of trans-2,3-dihydrobenzofuran systems. researchgate.net This method is particularly effective for derivatives bearing an aryl substituent at the C2 position, achieving high diastereomeric ratios (>95:5 dr). researchgate.net

Dirhodium carboxylate catalysts have been developed for the diastereoselective C-H insertion reaction of aryldiazoacetates, furnishing 2,3-dihydrobenzofuran units with excellent trans diastereoselectivity. nih.gov

MethodStarting MaterialsKey Intermediate/ReactionProductDiastereoselectivity (dr)
Reaction with Dimethylsulfonium Carbonylmethylides2-Hydroxyaryl-α,β-unsaturated ketones-2,3-Disubstituted DihydrobenzofuransHigh
Cross-metathesis/Isomerization/Allylboration2-Allyl-substituted phenols, aldehydesanti-Homoallylic alcoholstrans-2,3-Disubstituted-2,3-dihydrobenzofurans>95:5
Dirhodium Carboxylate CatalysisAryldiazoacetatesC-H Insertiontrans-2,3-Dihydrobenzofurans>91:9

Chiral Resolution Techniques for Enantiomers

When a racemic mixture of 2,3-dihydrobenzofuran enantiomers is produced, chiral resolution techniques can be employed to separate them. wikipedia.org

A common and widely used method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org For example, a racemic mixture of a basic 2,3-dihydrobenzofuran derivative could be resolved using a chiral acid like tartaric acid. libretexts.org

Another technique is spontaneous resolution, where under specific conditions, the two enantiomers of a racemic compound crystallize separately. wikipedia.org This method is less common as it requires the compound to form a conglomerate, a mechanical mixture of crystals of the pure enantiomers.

Kinetic resolution is another approach where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer. libretexts.org For instance, certain enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

TechniquePrincipleCommon Resolving Agents/Methods
Crystallization of Diastereomeric SaltsFormation of diastereomers with different solubilities.Tartaric acid, brucine, (S)-mandelic acid. wikipedia.org
Spontaneous ResolutionDirect crystallization of separate enantiomers from a racemic mixture.Preferential crystallization by seeding. wikipedia.org
Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral reagent/catalyst.Enzymatic reactions (e.g., lipase-catalyzed acylation). researchgate.net

Chemical Reactivity and Derivatization Studies of 2,3 Dihydrobenzofuran 7 Carbonitrile

Reactions of the Nitrile Functionality

The cyano group (C≡N) at the 7-position of the 2,3-dihydrobenzofuran (B1216630) ring system is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions allow for the conversion of the nitrile into other important functional groups such as carboxylic acids, amides, and amines, making it a key intermediate in the synthesis of more complex molecules.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in 2,3-Dihydrobenzofuran-7-carbonitrile provides a direct route to the corresponding carboxamide and carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Partial hydrolysis, typically using controlled conditions such as acid with a limited amount of water or hydrogen peroxide in a basic solution, yields 2,3-Dihydrobenzofuran-7-carboxamide (B140375).

Complete hydrolysis to 2,3-Dihydrobenzofuran-7-carboxylic acid is more common and is typically accomplished by heating the nitrile with a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH or KOH) in an aqueous solution. chemimpex.comtcichemicals.com The resulting carboxylic acid is a valuable building block in its own right, particularly for synthesizing esters and amides through further reactions. chemimpex.com

Table 1: Hydrolysis Products of this compound

Starting Material Product Functional Group Transformation
This compound 2,3-Dihydrobenzofuran-7-carboxamide Nitrile to Amide

Reduction to Amines

The nitrile functionality can be readily reduced to a primary amine, yielding (2,3-Dihydrobenzofuran-7-yl)methanamine. This conversion is a fundamental transformation in organic synthesis, providing a pathway to introduce a reactive aminomethyl group. Common laboratory methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, catalytic hydrogenation is an effective method. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, often under pressure. The existence of the product, 2,3-dihydrobenzofuran-7-amine, is documented, confirming the viability of this reduction. keyorganics.net

Table 2: Reduction of this compound

Starting Material Typical Reagents Product
This compound 1. LiAlH₄ 2. H₂O (2,3-Dihydrobenzofuran-7-yl)methanamine

Nucleophilic Additions

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The initial addition of the nucleophile to the C≡N triple bond forms an imine anion intermediate. Subsequent acidic hydrolysis of this intermediate yields a ketone. For instance, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(2,3-dihydrobenzofuran-7-yl)ethan-1-one. This reaction provides a powerful method for forming carbon-carbon bonds.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.comlibretexts.org The regiochemical outcome of these substitutions is dictated by the combined electronic effects of the two substituents on the ring: the activating ortho-para directing dihydrofuran moiety (specifically the ether oxygen) and the deactivating meta-directing nitrile group. uci.edu

The ether oxygen at position 1 is an activating group that directs incoming electrophiles to the ortho (position 7a) and para (position 5) positions. The nitrile group at position 7 is a deactivating group that directs incoming electrophiles to the positions meta to it (positions 4 and 6, however, position 5 is also meta). The powerful activating effect of the ether oxygen strongly directs substitution to the C-5 position, which is para to the oxygen and meta to the nitrile. This makes the C-5 position the most electron-rich and sterically accessible site for electrophilic attack.

Bromination Reactions

The introduction of a bromine atom onto the aromatic ring can be achieved using standard brominating agents. nih.gov A common method involves reacting the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.comyoutube.com Another effective reagent is N-Bromosuccinimide (NBS), often used with a catalytic amount of acid. nih.gov

Based on the directing effects of the existing substituents, the bromination of this compound is predicted to occur selectively at the C-5 position to yield 5-Bromo-2,3-dihydrobenzofuran-7-carbonitrile.

Table 3: Predicted Outcome of Bromination

Starting Material Reagents Predicted Major Product
This compound Br₂, FeBr₃ 5-Bromo-2,3-dihydrobenzofuran-7-carbonitrile

Nitration Reactions

Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring, is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

As with bromination, the directing groups on the ring control the position of substitution. The reaction is expected to yield 5-Nitro-2,3-dihydrobenzofuran-7-carbonitrile as the major product. The existence of the closely related 5-Nitro-2,3-dihydrobenzofuran-7-carboxylic acid strongly supports this regiochemical outcome, as it confirms that electrophilic attack occurs at the C-5 position in this ring system. glpbio.com

Table 4: Nitration of this compound

Starting Material Reagents Product

Introduction of Other Substituents

The primary sites for introducing other substituents are the nitrile group itself and the aromatic portion of the molecule. The cyano group is a versatile functional handle that can be transformed into several other important chemical moieties.

Reactions of the Nitrile Group:

The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine.

Hydrolysis to Carboxylic Acid: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid, in this case, 2,3-dihydrobenzofuran-7-carboxylic acid, and ammonium (B1175870) ions. libretexts.orgchemguide.co.uk Alternatively, alkaline hydrolysis with an alkali like sodium hydroxide (B78521) solution, followed by acidification, also yields the carboxylic acid. libretexts.orgchemguide.co.uk The process typically proceeds through an intermediate amide. chemistrysteps.com

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). wikipedia.orgyoutube.com Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. youtube.comlibretexts.orgyoutube.com Another established method is catalytic hydrogenation, using hydrogen gas with a metal catalyst such as Raney nickel, palladium, or platinum at elevated temperature and pressure. wikipedia.orglibretexts.org Ammonia (B1221849) borane (B79455) has also been shown to reduce a wide range of nitriles to primary amines effectively. organic-chemistry.org This reaction would convert this compound to (2,3-dihydrobenzofuran-7-yl)methanamine.

Table 1: Potential Transformations of the Nitrile Group This table presents generalized reactions for aromatic nitriles, applicable to this compound.

ReactionReagents & ConditionsProductReference
Acid HydrolysisH₃O⁺ (e.g., aq. HCl), heat2,3-Dihydrobenzofuran-7-carboxylic acid libretexts.orgchemguide.co.uk
Alkaline Hydrolysis1. NaOH(aq), heat; 2. H₃O⁺2,3-Dihydrobenzofuran-7-carboxylic acid libretexts.orgchemguide.co.uk
Reduction1. LiAlH₄, ether; 2. H₂O(2,3-Dihydrobenzofuran-7-yl)methanamine libretexts.orgyoutube.com
Catalytic HydrogenationH₂, Pd, Pt, or Ni catalyst, heat, pressure(2,3-Dihydrobenzofuran-7-yl)methanamine wikipedia.orglibretexts.org

Reactions at the Dihydrofuran Ring

The dihydrofuran ring offers opportunities for functionalization, particularly at the C-2 and C-3 positions, and can undergo ring-opening and ring-closing reactions.

The C-2 and C-3 positions of the 2,3-dihydrobenzofuran scaffold are sp³-hybridized carbons that can be functionalized through various synthetic strategies. While specific examples for the 7-carbonitrile derivative are scarce, general methodologies for the parent ring system are well-documented.

Research has shown that sequential C-H functionalization reactions can be used to create highly functionalized 2,3-dihydrobenzofurans. emory.edu This can involve rhodium-catalyzed intermolecular C-H insertion followed by a palladium-catalyzed C-H activation and C-O cyclization. emory.edu

Other methods for introducing substituents at the C-2 and C-3 positions include:

Reaction with Organometallics: The generation of o-quinone methide intermediates from salicylaldehyde (B1680747) derivatives allows for reactions with Grignard reagents, leading to 2,2,3-substituted dihydrobenzofurans. cnr.it

Cycloaddition Reactions: Palladium-catalyzed (4+1) annulations of vinylbenzodioxinones with sulfur ylides can produce various dihydrobenzofuran derivatives. organic-chemistry.org Similarly, photocatalyzed [2+2] cycloadditions can yield C3-substituted dihydrobenzofurans. nih.gov

Radical Reactions: Photoinduced cascade reactions involving 2-allylphenol (B1664045) derivatives can introduce complex side chains at the C-2 position. nih.gov For instance, reaction with sulfones under photochemical conditions yields 2-(sulfonyl-ethyl)-2,3-dihydrobenzofuran derivatives. nih.gov

Table 2: Examples of C-2 and C-3 Modification on the 2,3-Dihydrobenzofuran Scaffold This table shows reactions on the general dihydrobenzofuran ring, not specifically on the 7-carbonitrile derivative.

Reaction TypeStarting Material TypeReagentsProduct TypeReference
Heck/Tsuji-Trost Reactiono-Bromophenols + 1,3-DienesPd/TY-Phos catalystChiral substituted 2,3-dihydrobenzofurans organic-chemistry.org
[4+1] Annulationo-Siloxybenzyl halides + Sulfur YlidesCsF/18-crown-62-Substituted 2,3-dihydrobenzofurans cnr.it
Michael Additiono-Quinone methides + C, N, O, S NucleophilesFluoride-induced desilylation3-Substituted 2,3-dihydrobenzofurans organic-chemistry.org
Photochemical Radical Addition2-Allylphenols + SulfonesVisible light2-(2-Sulfonylethyl)-2,3-dihydrobenzofurans nih.gov

Ring-opening Reactions:

The dihydrofuran ring, particularly the C2-O ether linkage, can be cleaved under various conditions to yield substituted phenolic compounds. These transformations are significant as they offer pathways to linear structures from cyclic precursors.

Metal-Catalyzed Ring-Opening: Transition metal catalysis is a common strategy for cleaving the C-O bond. Nickel-catalyzed reactions of benzofurans with Grignard reagents can lead to the formation of stilbene (B7821643) derivatives. kyoto-u.ac.jpresearchgate.net Similarly, rhodium catalysts can promote the ring-opening arylation of benzofuran (B130515). kyoto-u.ac.jp

Reductive Cleavage: In the absence of transition metals, reductive cleavage using lithium metal can selectively break the C2-O bond to afford o-hydroxystyrene derivatives after quenching with an electrophile. kyoto-u.ac.jp

Lewis Acid-Catalyzed Ring-Opening: Lewis acids like Al(OTf)₃ can catalyze the intramolecular ring-opening of dihydrofuran acetals, leading to benzannulated products such as functionalized carbazoles or benzofurans. mdpi.combohrium.com In some cases, treatment with strong acids like p-toluenesulfonic acid (p-TsOH) in specific solvents can induce a rearrangement involving ring-opening followed by a different ring-closing event. nih.gov

Ring-closing Transformations:

Ring-closing reactions are fundamental to the synthesis of the 2,3-dihydrobenzofuran core itself. wikipedia.org These intramolecular cyclizations typically involve the formation of the C-O bond.

Oxidative Cyclization: o-Allylphenols can undergo oxidative cyclization to form 2,3-dihydrobenzofurans. nih.gov Reagents like Oxone® can be used to achieve this transformation, often proceeding via an initial oxidation of an aldehyde group to a phenol, which then undergoes intramolecular ring closure. researchgate.net

Intramolecular C-O Bond Formation: A direct intramolecular aryl C-H bond functionalization provides a route to dihydrobenzofurans under mild conditions. nih.gov This can be achieved using diaryliodonium intermediates, which then undergo copper-catalyzed cyclization. nih.gov

Manganese(III) Acetate-Based Cycloaddition: The oxidative cycloaddition of 2-cyclohexenones with alkenes using Mn(OAc)₃ provides a direct, one-pot route to the dihydrobenzofuran skeleton. acs.org

Table 3: Ring-Opening and Ring-Closing Reactions for the Dihydrobenzofuran System

TransformationReaction TypeReagents & ConditionsProduct TypeReference
Ring-OpeningNi-catalyzed arylationArMgBr, Ni catalysto-Styrylphenols kyoto-u.ac.jp
Ring-OpeningReductive cleavageLi powder, e⁻ transfer catalysto-Hydroxystyrenes kyoto-u.ac.jp
Ring-OpeningLewis acid-catalyzed benzannulationIndolyl-dihydrofuran acetals, Yb(OTf)₃ or Al(OTf)₃1-Hydroxycarbazoles mdpi.com
Ring-ClosingOxidative cyclizationo-Allylphenols, Oxone®2-Hydroxymethyl-2,3-dihydrobenzofurans researchgate.net
Ring-ClosingIntramolecular C-O bond formationPhenethyl alcohols, PhI(OAc)₂, Cu(OTf)₂Substituted 2,3-dihydrobenzofurans nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for computational studies on molecules of this class due to its balance of accuracy and computational cost. researchgate.netnih.gov For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry. researchgate.netmaterialsciencejournal.org

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For the 2,3-dihydrobenzofuran core, the five-membered dihydrofuran ring is not planar. DFT studies can calculate the energy barriers associated with the rotation of substituent groups and the puckering of the ring, revealing the most stable conformer. researchgate.net The analysis of bond lengths and angles from the optimized geometry confirms the structural parameters of the molecule. For instance, in a related chalcone (B49325) derivative, the olefinic bond length was calculated to be 1.3531 Å, while the carbonyl bond length was 1.2336 Å. bhu.ac.in These theoretical structures provide a solid foundation for understanding the molecule's reactivity and spectroscopic properties.

Calculated Bond Lengths for a 2,3-Dihydrobenzofuran Derivative bhu.ac.in
BondBond Length (Å)
C=O1.2336
C=C (olefinic)1.3531
O-H0.96

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com This parameter is typically calculated using DFT and Time-Dependent DFT (TD-DFT) methods. bhu.ac.in For a series of 2,3-dihydrobenzofuran-linked chalcones studied using the B3LYP/6-311G(d,p) method, the HOMO-LUMO gap was found to be a key indicator of intramolecular charge transfer. researchgate.net A smaller energy gap often correlates with higher reactivity and potential biological activity. sciensage.info Analysis of the FMOs also reveals their distribution across the molecule; in many 2,3-dihydrobenzofuran derivatives, the HOMO is predominantly located on the dihydrobenzofuran ring system. researchgate.net

Example HOMO-LUMO Data for a Triazine Derivative irjweb.com
ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
ΔE (HOMO-LUMO Gap)4.4871

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas typically signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

Spectroscopic Analysis and Vibrational Assignments

Theoretical calculations are instrumental in the analysis and interpretation of experimental vibrational spectra, such as those obtained from Infrared (IR) and Raman spectroscopy.

The vibrational modes of a molecule correspond to the specific stretching, bending, and twisting motions of its atoms. paris-saclay.fr DFT calculations can predict the frequencies of these normal modes of vibration. nih.gov The results of these calculations provide a theoretical vibrational spectrum (IR and Raman) that can be used to assign the bands observed in experimental spectra. esisresearch.org

For a molecule like 2,3-Dihydrobenzofuran-7-carbonitrile, theoretical calculations would predict characteristic frequencies for the functional groups present. These include:

C≡N stretch: A strong, sharp band in the IR spectrum.

Aromatic C-H stretches: Occurring at higher wavenumbers.

Aliphatic C-H stretches: From the CH₂ groups in the dihydrofuran ring.

C-O-C stretches: Associated with the furan (B31954) ether linkage.

Aromatic ring vibrations: A series of bands in the fingerprint region.

Calculations for related benzoxazole (B165842) structures have assigned CH₂ symmetric stretching modes around 2949 cm⁻¹ (IR) and asymmetric stretching around 3022 cm⁻¹ (theoretical). esisresearch.org Similarly, the asymmetric C-O-C vibration was assigned at 1144 cm⁻¹ (IR) and 1153 cm⁻¹ (theoretical). esisresearch.org

A direct comparison between raw theoretical frequencies and experimental frequencies often shows a systematic deviation. This is because the calculations typically assume a harmonic oscillator model in a vacuum, whereas real molecules are anharmonic and experiments are often conducted in condensed phases. paris-saclay.fr To achieve better agreement, the calculated frequencies are often multiplied by a scaling factor. esisresearch.org

The correlation between scaled theoretical frequencies and experimental IR and Raman data is crucial for making definitive vibrational assignments. researchgate.netesisresearch.org By matching the predicted frequencies and intensities to the observed spectral bands, each band can be attributed to a specific molecular motion. For example, in studies of related molecules, theoretical calculations have been used to confirm the assignment of C=O stretching frequencies and to explain phenomena like Fermi resonance, where a fundamental vibration couples with an overtone or combination band, leading to a split in the observed peak. nih.govresearchgate.net This correlative approach provides a robust and detailed understanding of the molecule's vibrational behavior.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, the technique has been successfully applied to the broader class of 2,3-dihydrobenzofuran derivatives to understand their dynamic behavior and interaction with biological targets. nih.gov MD simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into conformational changes, stability of ligand-protein complexes, and the role of solvent molecules.

In a notable study, MD simulations were employed to investigate the stability and binding of 2,3-dihydrobenzofuran derivatives as potential inhibitors of the phosphodiesterase 1B (PDE1B) enzyme, a target for treating neurological disorders. nih.gov These simulations are crucial for validating the docking poses of candidate molecules and for refining the understanding of their interaction profiles over time. The general approach involves placing the ligand-protein complex, as predicted by molecular docking, in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The trajectories of all atoms are then calculated over a period of time, typically nanoseconds, by solving Newton's equations of motion.

The insights gained from such simulations on related 2,3-dihydrobenzofuran scaffolds help in assessing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for a compound's inhibitory activity. This computational approach is a vital step in the rational design of more potent and selective inhibitors based on the 2,3-dihydrobenzofuran core. nih.gov

Binding Mode Predictions and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method has been instrumental in elucidating the potential biological targets of 2,3-dihydrobenzofuran derivatives and in understanding the structural basis of their activity.

Docking Studies on 2,3-Dihydrobenzofuran Derivatives as PARP-1 Inhibitors

A series of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been designed and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. nih.govnih.gov Docking studies, corroborated by X-ray crystallography for some derivatives, revealed that the benzamide (B126) portion of the scaffold is crucial for interaction, stacking between two tyrosine residues (Tyr889 and Tyr907) in the nicotinamide (B372718) binding pocket of PARP-1. nih.gov

Key interactions observed for these derivatives include hydrogen bonds with the backbone of Gly863 and the side chain of Ser904. nih.gov The substitution pattern on the 2,3-dihydrobenzofuran ring was found to significantly influence the binding orientation and potency. For instance, modifications at the 2-position can project into the adenine-ribose binding region of the active site, allowing for additional interactions. nih.gov

Table 1: Key Molecular Interactions of 2,3-Dihydrobenzofuran Derivatives with PARP-1

Interacting Residue Type of Interaction
Gly863 Hydrogen Bond
Ser904 Hydrogen Bond
Tyr889 π-π Stacking
Tyr907 π-π Stacking
Arg878 Speculative Interaction

This table summarizes the key interactions identified through docking and crystallography of 2,3-dihydrobenzofuran-7-carboxamide derivatives with the PARP-1 active site. nih.gov

Docking Studies on 2,3-Dihydrobenzofuran Derivatives as Cannabinoid Receptor 2 (CB2) Agonists

In the quest for selective CB2 agonists for the treatment of neuropathic pain, a series of 2,3-dihydro-1-benzofuran derivatives were designed and their binding modes were predicted using molecular modeling. nih.govnih.gov These computational studies suggest that the interaction of these ligands with the CB2 receptor is governed by a combination of hydrogen bonds, π-π stacking, and van der Waals forces within helices 3–7 of the receptor. nih.gov

An aromatic pocket, formed by residues such as Y5.39, F5.46, W5.43, and W6.48, was identified as a key interaction site. nih.gov Furthermore, hydrogen bonding with residues like S3.31, T3.35, and Y5.39 was predicted to be important for the affinity and activity of these compounds. nih.gov The 2,3-dihydrobenzofuran scaffold was proposed to mimic the isatin (B1672199) scaffold of a previously identified series of CB2 agonists. nih.gov

Table 2: Predicted Interacting Residues for 2,3-Dihydrobenzofuran Derivatives at the CB2 Receptor

Interacting Residue Location Type of Interaction
S3.31 Helix 3 Hydrogen Bond
T3.35 Helix 3 Hydrogen Bond
Y5.39 Helix 5 Aromatic, Hydrogen Bond
F5.46 Helix 5 Aromatic
W5.43 Helix 5 Aromatic
W6.48 Helix 6 Aromatic
N7.45 Helix 7 Hydrogen Bond

This table outlines the residues within the CB2 receptor predicted to interact with 2,3-dihydrobenzofuran-based agonists based on molecular modeling studies. nih.gov

Docking Studies for Antimicrobial Activity

Molecular docking has also been used to predict the antimicrobial potential of 2,3-dihydrobenzofuran derivatives. researchgate.net In these studies, various derivatives were docked against the active sites of microbial proteins to predict their binding affinities and interaction patterns. The binding energies for a set of 2,3-dihydrobenzofuran-2-carboxylate derivatives were calculated to be in the range of -6.0 to -7.5 kcal/mol, indicating favorable binding. researchgate.net These studies highlighted the importance of substituent groups, particularly at the 3-position, for biological activity. Interactions observed included hydrogen bonds and hydrophobic interactions with the target proteins. researchgate.net

Applications in Advanced Materials and Chemical Precursor Development

Role as a Building Block in Complex Molecular Architectures

The 2,3-dihydrobenzofuran (B1216630) skeleton is a fundamental component in numerous natural products and synthetic compounds, many of which exhibit significant biological activities. acs.org This has led to its classification as a "privileged structure" in medicinal chemistry, signifying its recurring presence in biologically active molecules. mdpi.com The synthesis of complex molecular architectures often relies on the use of such versatile building blocks.

The 2,3-dihydrobenzofuran framework is utilized in the construction of intricate molecules, including tricyclic compounds. chemicalbook.com Its derivatives have been explored for their potential in various therapeutic areas. nih.gov The 7-carbonitrile derivative, in particular, serves as a valuable precursor. The nitrile functional group is a versatile handle that can be readily converted into other key functional groups such as carboxylic acids, amines, or amides, thereby enabling the synthesis of a diverse range of complex molecules. This chemical reactivity allows for the systematic modification of the core structure to explore structure-activity relationships and optimize the properties of the final compounds.

Research has demonstrated the synthesis of various substituted 2,3-dihydrobenzofuran derivatives, highlighting the adaptability of this scaffold. acs.org For instance, derivatives have been synthesized for use as potent and selective serotonin-3 (5-HT3) receptor antagonists and cannabinoid receptor 2 agonists. The development of these complex molecules often starts from simpler, functionalized dihydrobenzofuran precursors.

Utilization in the Synthesis of Scaffolds for Diverse Chemical Research

The creation of compound libraries for chemical research is a cornerstone of modern drug discovery and materials science. The 2,3-dihydrobenzofuran scaffold is extensively used to generate libraries of diverse molecules for screening and identifying new lead compounds. acs.org Efficient synthetic protocols have been developed for the preparation of libraries based on the 2,3-dihydrobenzofuran core. acs.org

The versatility of the 2,3-dihydrobenzofuran-7-carbonitrile as a precursor is particularly valuable in this context. The nitrile group can undergo various chemical transformations to introduce a wide range of functional groups, leading to the generation of a large number of structurally distinct compounds from a single starting material. This diversity-oriented synthesis approach is crucial for exploring new chemical space and identifying molecules with desired properties.

For example, the hydrolysis of the nitrile group can yield the corresponding carboxylic acid, 2,3-dihydrobenzofuran-7-carboxylic acid, which can then be coupled with a variety of amines to produce a library of amides. acs.orgchemicalbook.comfishersci.ca Alternatively, reduction of the nitrile can provide the aminomethyl derivative, opening up another avenue for chemical diversification. This ability to readily access different functionalities makes this compound a valuable starting point for the synthesis of diverse chemical scaffolds.

Exploration in Agrochemical Research (where applicable as an intermediate)

The 2,3-dihydrobenzofuran scaffold is not only relevant in medicinal chemistry but also in the field of agrochemicals. One of the most well-known examples is Carbofuran, an insecticide, nematicide, and acaricide, which is chemically identified as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate. nih.gov The metabolic and environmental transformation of Carbofuran can lead to the formation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, highlighting the importance of the dihydrobenzofuran core in this class of pesticides. nih.gov

While direct research on this compound as an agrochemical intermediate is not extensively documented, its structural similarity to known agrochemically active compounds suggests its potential in this area. The nitrile group can serve as a precursor to functional groups commonly found in herbicides, fungicides, and insecticides. For instance, the development of novel N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides as herbicides demonstrates the ongoing interest in this scaffold for creating new crop protection agents.

The exploration of the 2,3-dihydrobenzofuran core in the development of new agrochemicals is an active area of research. Given the versatility of the nitrile group, this compound represents a potential intermediate for the synthesis of novel agrochemical candidates with improved efficacy and environmental profiles.

Biological Activity and Molecular Mechanisms Strictly Excluding Clinical, Dosage, Safety, Adverse Effects

Modulation of Molecular Pathways by 2,3-Dihydrobenzofuran-7-carbonitrile and its Derivatives

The 2,3-dihydrobenzofuran (B1216630) scaffold serves as a versatile platform for the design of molecules that can interact with and modulate various biological targets. Research has focused on derivatives of this core structure, leading to the discovery of potent inhibitors and agonists for several key proteins involved in cellular signaling.

Enzyme Inhibition Studies (e.g., PARP-1, oxidative stress-related enzymes)

Derivatives based on the 2,3-dihydrobenzofuran core have demonstrated notable inhibitory activity against several classes of enzymes, including Poly(ADP-ribose)polymerase-1 (PARP-1) and enzymes involved in oxidative stress.

PARP-1 Inhibition: Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and identified as inhibitors of PARP-1, an enzyme crucial for DNA repair. nih.govacs.org A structure-based design approach led to the identification of a 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) lead compound with an IC50 value of 9.45 μM. nih.govresearchgate.net An alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, was designed to allow for further modifications. nih.govacs.orgresearchgate.net

Substitutions at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold significantly influenced potency. While extensive hydrophobic substitutions only marginally improved potency, the introduction of polar groups on a benzylidene ring at this position was hypothesized to favor PARP-1 inhibition. acs.org This was confirmed by the synthesis of analogues with polar substituents, such as the 3',4'-dihydroxybenzylidene derivative, which showed a 30-fold improvement in potency (IC50 = 0.531 μM). nih.govresearchgate.net Further attaching various heterocycles to the benzylidene moiety led to a significant enhancement in PARP-1 inhibition, with IC50 values as low as 0.079 μM. nih.govresearchgate.net Crystallographic studies of several of these inhibitors bound to PARP-1 have provided a structural basis for their activity, aiding in the future development of these compounds. nih.govacs.org

Interactive Table: PARP-1 Inhibition by 2,3-Dihydrobenzofuran Derivatives Below is an interactive table summarizing the PARP-1 inhibitory activity of selected 2,3-dihydrobenzofuran derivatives.

Compound IDCore StructureSubstitutionIC50 (μM)
3 DHBF-7-carboxamide-9.45
36 DHBF-3-one-7-carboxamide-16.2
50 DHBF-3-one-7-carboxamide2-benzylidene12.02
51 DHBF-3-one-7-carboxamide2-(3-phenoxybenzylidene)4.65
52 DHBF-3-one-7-carboxamide2-(4-chlorobenzylidene)6.09
53 DHBF-3-one-7-carboxamide2-(4'-hydroxy-3'-methoxybenzylidene)3.62
58 DHBF-3-one-7-carboxamide2-(3',4'-dihydroxybenzylidene)0.531
66-73 (range) DHBF-3-one-7-carboxamide2-benzylidene with 4'-heterocycle0.079 - 0.718

Data sourced from multiple studies. nih.govacs.orgresearchgate.net

Other Enzyme Inhibition: Benzofuran (B130515) derivatives have also been investigated for their ability to inhibit other enzymes. For example, certain 2-arylbenzofuran derivatives have shown potent inhibitory activity against butyrylcholinesterase (BChE), with some compounds being more potent than the reference drug galantamine. mdpi.com Additionally, studies on other heterocyclic compounds with structural similarities suggest potential for inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govsemanticscholar.org

Interaction with Specific Receptors (e.g., GPR40/FFA1 agonists)

The 2,3-dihydrobenzofuran structure is a key moiety in the development of agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). researchgate.net GPR40 is highly expressed in pancreatic β-cells and plays a role in amplifying glucose-stimulated insulin (B600854) secretion, making it a target for type 2 diabetes research. nih.govnih.gov

Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as potent GPR40/FFA1 agonists. researchgate.net The dihydrobenzofuran carboxylic acid portion of these molecules is considered crucial for the interaction with the receptor. researchgate.net Medicinal chemistry efforts have focused on optimizing these structures to improve their properties, leading to the identification of potent and selective agonists. researchgate.netacs.org

Influence on Cellular Stress Responses

Benzofuran derivatives can significantly influence cellular responses to stress, particularly oxidative stress. mdpi.commdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com

Studies using 3,3-disubstituted-3H-benzofuran-2-one derivatives in a cellular model of neurodegeneration demonstrated their ability to reduce catechol-induced intracellular ROS levels. mdpi.com Certain compounds were also shown to induce the expression of heme oxygenase-1 (HO-1), a key enzyme in the antioxidant defense system, and protect cells from oxidative stress-induced death. mdpi.com The antioxidant mechanism of action for some benzofuran-related structures is thought to involve the scavenging of free radicals. mdpi.com The cellular response to these compounds can be complex, as they may also induce stress, leading to downstream effects like apoptosis. mdpi.comnih.gov

Mechanism of Action in Cell-Based Assays (e.g., apoptosis induction via mitochondrial pathways)

Several novel benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cell lines through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum (ER) stress. nih.govmdpi.com

The primary mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This pathway is initiated by cellular stress and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.comfrontiersin.orgnih.gov

Treatment with apoptotic benzofuran derivatives has been shown to:

Increase ROS production: This leads to mitochondrial dysfunction. nih.govmdpi.com

Alter Bcl-2 family protein expression: The expression of pro-apoptotic proteins like Bax and Bak is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is downregulated. This shifts the balance in favor of apoptosis. mdpi.com

Disrupt mitochondrial membrane potential (MMP): The change in Bcl-2 family protein balance leads to a decrease in MMP. mdpi.com

Release of cytochrome c: The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol. mdpi.comnih.gov

Activate caspases: In the cytosol, cytochrome c triggers the activation of a cascade of enzymes called caspases, including initiator caspase-9 and effector caspase-3. nih.govmdpi.com

Induce cell death: Activated caspases execute the final stages of apoptosis by cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com

In some cases, these derivatives also induce ER stress, which can independently trigger caspase activation and contribute to apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for specific molecular targets. nih.govacs.org

Impact of Substitutions on Molecular Interactions and Pathways

For PARP-1 Inhibition: SAR studies on 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives revealed key insights for enhancing PARP-1 inhibition. nih.govacs.org

Substitution at the 2-position: This position was identified as critical for potency.

Hydrophobicity: Large hydrophobic groups (e.g., phenyl, 3-phenoxyphenyl) only slightly improved potency. acs.org

Polarity: Introducing polar substituents on a benzylidene ring at the 2-position dramatically increased potency. acs.org For example, a 3',4'-dihydroxybenzylidene group led to a 30-fold increase in activity compared to the unsubstituted core. nih.gov This is because the benzylidene ring is positioned near polar amino acid residues (Glu763, Asp766, Tyr889) in the PARP-1 binding site. acs.org

Heterocycles: Attaching various heterocyclic rings to the 4'-position of the benzylidene moiety resulted in the most potent inhibitors in the series. nih.govresearchgate.net

For GPR40/FFA1 Agonism: SAR studies for GPR40 agonists have also been extensive. researchgate.netnih.govacs.org

Core Structure: The (2,3-dihydro-1-benzofuran-3-yl)acetic acid moiety is considered a key pharmacophore for interacting with the receptor. researchgate.net

Terminal Ring Modifications: Modifications on the terminal aryl ring are generally well-tolerated, suggesting this part of the molecule points toward the exit of the receptor's binding pocket. researchgate.net

Linker: The nature of the linker connecting the core to other parts of the molecule is important. For instance, in related dihydrocinnamic acid agonists, a methyleneoxy linker is preferred for smaller compounds, while a methyleneamine linker gives higher potency to larger compounds. nih.gov

Interactive Table: SAR Summary for Dihydrobenzofuran Derivatives This table summarizes the general impact of substitutions on the activity of dihydrobenzofuran derivatives against two key targets.

TargetStructural RegionImpact of Substitution
PARP-1 2-position of DHBF-3-one-7-carboxamidePolar groups and heterocycles on a benzylidene substituent significantly increase inhibitory potency. nih.govacs.org
GPR40/FFA1 Dihydrobenzofuran carboxylic acidThis core is essential for receptor interaction. researchgate.net
GPR40/FFA1 Terminal aryl ringModifications are well-tolerated, allowing for optimization of other properties. researchgate.net

Role as a Synthetic Intermediate for Bioactive Compounds

The 2,3-dihydrobenzofuran scaffold is a valuable and versatile framework in medicinal chemistry, serving as a key building block for the synthesis of a wide array of bioactive molecules and natural products. mdpi.comresearchgate.netrsc.org Its structural stability and the capacity for functionalization make it a privileged structure in drug design. mdpi.comnih.gov Specifically, this compound provides a nitrile group that can be chemically transformed into various other functional groups, making it a strategic starting point for creating diverse libraries of compounds with potential therapeutic applications. researchgate.netnih.gov The derivatives synthesized from this core structure have demonstrated a broad spectrum of biological activities. researchgate.netnih.govresearchgate.net

The 2,3-dihydrobenzofuran nucleus is a key component in the development of novel anti-inflammatory agents. nih.govnih.gov Derivatives have been shown to exert their effects by targeting key enzymes and signaling pathways involved in the inflammatory response.

One of the primary mechanisms is the inhibition of prostaglandin (B15479496) synthesis. nih.gov A study on 2,3-dihydrobenzofuran-2-one analogues found that compounds with specific substitutions, such as a chlorine atom at position 5 and a cyclohexyl group at position 6, were potent inhibitors of prostaglandin synthesis, significantly more so than the reference drug diclofenac. nih.gov

Another significant molecular target is the microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in both inflammation and cancer. nih.gov By using the 2,3-dihydrobenzofuran scaffold as a chemical platform, researchers have designed and identified compounds that inhibit mPGES-1 in the low micromolar range. nih.gov

Furthermore, derivatives of this scaffold can modulate the NF-κB and MAPK signaling pathways, which are classical pathways that regulate the expression of numerous pro-inflammatory mediators. mdpi.com For instance, certain benzofuran-piperazine hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com

The 2,3-dihydrobenzofuran framework is a constituent of various natural products with known antifungal properties, such as (+)-conocarpan. mdpi.com Synthetic derivatives have also been developed that exhibit broad-spectrum antimicrobial activity.

For example, a series of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol were synthesized and tested against various bacteria and fungi. researchgate.net Additionally, certain 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol have been reported to be effective against Gram-positive bacteria and fungi. nih.gov The presence of halogen atoms, particularly bromine, in the benzofuran structure appears to be a significant factor in conferring antimicrobial and antifungal activity. nih.gov Some of these compounds exhibit synergistic antifungal activity when combined with other antifungal agents like amiodarone. nih.gov The precise mechanism for many of these antimicrobial derivatives is still under investigation, but it is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their antioxidant capabilities, which are crucial for combating oxidative stress implicated in neurodegenerative diseases. mdpi.commdpi.com

One approach involves the synthesis of 3,3-disubstituted-3H-benzofuran-2-ones designed to act as potent antioxidants. mdpi.com These compounds have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels in cellular models of neurodegeneration. mdpi.com A key mechanism underlying this antioxidant effect is the upregulation of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system. mdpi.com Certain derivatives have been shown to boost both the mRNA and protein expression of HO-1, particularly a truncated isoform that translocates to the nucleus to activate antioxidant response genes. mdpi.com

Additionally, the antioxidant activity of benzofuranone derivatives isolated from natural sources, such as the fungus Eurotium rubrum, has been demonstrated through their potent DPPH radical scavenging activities. nih.gov This direct radical scavenging is another mechanism by which these compounds can mitigate oxidative damage.

Table 2: Antioxidant Mechanisms of 2,3-Dihydrobenzofuran Derivatives

Derivative Class Mechanism of Action Key Findings Reference
3,3-disubstituted-3H-benzofuran-2-ones Reduction of intracellular ROS; Upregulation of Heme Oxygenase-1 (HO-1) Compound 9 showed significant protection of neuronal cells from catechol-induced death by boosting HO-1 expression. mdpi.com
Benzofuran-1(3H)-one derivatives DPPH radical scavenging Enantiomers and related analogs exhibited potent radical scavenging with low IC50 values. nih.gov

The 2,3-dihydrobenzofuran scaffold is a privileged structure for the development of anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines. researchgate.netsemanticscholar.orgnih.gov The mechanisms of action often involve inducing apoptosis and targeting specific cellular components.

One of the investigated molecular targets is DNA. nih.gov While direct binding is a possibility, many derivatives exert their effects through indirect mechanisms that lead to DNA damage or the inhibition of DNA repair pathways. For instance, some benzofuran derivatives have been found to induce apoptosis in cancer cells, as evidenced by the increased activity of caspases 3/7. nih.gov

Another key target is the inhibition of enzymes crucial for cancer cell proliferation. For example, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been developed as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme central to DNA repair. Inhibiting PARP-1 in cancers with existing DNA repair defects can lead to synthetic lethality and cell death.

Furthermore, some benzofuran derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov The presence and position of certain substituents, such as halogens (bromine, fluorine), on the benzofuran ring have been shown to significantly enhance cytotoxic activity. nih.govresearchgate.netnih.gov

The 2,3-dihydrobenzofuran core is present in natural products with antimalarial activity, such as (+)-Decursivine. mdpi.com Synthetic derivatives of the broader benzofuran class have also been evaluated for their antiviral and antiprotozoal effects. nih.govnih.govnih.govresearchgate.net

Several benzofuran derivatives have shown specific activity against various RNA and DNA viruses. nih.gov For example, certain derivatives have exhibited selective activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov More complex heterocyclic systems incorporating the benzofuran moiety have been synthesized and tested against a wide range of viruses. For instance, some pyrazole-based heterocycles derived from a furanone precursor showed promising activity against the avian influenza virus by inhibiting hemagglutination. nih.gov

In the realm of antiprotozoal agents, quinonic derivatives containing a furan (B31954) moiety have been found to be active against virulent strains of Toxoplasma gondii. researchgate.net Additionally, 1,2,3-triazole-benzofused hybrids have been investigated as potential agents against SARS-CoV-2 variants. mdpi.com The proposed mechanism involves the inhibition of viral entry into host cells by binding to the viral spike proteins, thereby reducing viral replication. mdpi.com

Advanced Characterization Techniques Beyond Basic Identification

Crystallographic Studies for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.neted.ac.uk The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a model of the electron density, and thus the atomic positions within the crystal lattice. ed.ac.uk

For chiral molecules like derivatives of 2,3-dihydrobenzofuran (B1216630), determining the absolute configuration is crucial. This is achieved by analyzing the anomalous scattering of X-rays, where small differences in the diffraction intensities of Friedel pairs (reflections related by inversion) can be measured. nih.gov The Flack parameter is a key value derived from the refinement process; a value close to zero for a known enantiomer confirms the correct assignment of its absolute configuration. ed.ac.uk

While specific crystallographic data for 2,3-Dihydrobenzofuran-7-carbonitrile is not publicly available, studies on closely related derivatives illustrate the power of this technique. For instance, the crystal structures of several 2,3-dihydrobenzofuran-7-carboxamide (B140375) inhibitors have been resolved in complex with the PARP-1 enzyme. nih.govacs.org These studies, although focused on a different functional group, confirm the binding poses and structural arrangement of the dihydrobenzofuran core within a biological target. acs.org

A hypothetical crystallographic analysis of an enantiopure crystal of a 2,3-dihydrobenzofuran derivative would yield a dataset similar to the one presented in the table below, which is based on data for a related flavonoid containing a dihydrofuran ring. nih.gov

Table 1: Representative Crystallographic Data for a Dihydrobenzofuran-Containing Compound

Parameter Value Significance
Crystal System Orthorhombic Describes the basic shape of the unit cell.
Space Group P2₁2₁2₁ Defines the symmetry elements within the unit cell; this group is non-centrosymmetric, which is a requirement for a chiral compound to crystallize in an enantiopure form.
a (Å) 5.89 Length of the 'a' axis of the unit cell.
b (Å) 14.21 Length of the 'b' axis of the unit cell.
c (Å) 25.45 Length of the 'c' axis of the unit cell.
α, β, γ (°) 90 Angles of the unit cell; 90° for orthorhombic systems.
Volume (ų) 2130 Volume of a single unit cell.
Z 4 Number of molecules in the unit cell.

Chiral Chromatography for Enantiomeric Separation and Purity Analysis

When a chiral compound is synthesized as a racemic mixture (containing equal amounts of both enantiomers), chiral chromatography is an essential tool for both analytical and preparative separation. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. sigmaaldrich.com The choice of the stationary phase and the mobile phase is critical for achieving optimal resolution.

For the 2,3-dihydrobenzofuran class of compounds, chiral chromatography has been successfully employed. In one study, a racemic 2-methyl-2,3-dihydrobenzofuran-7-carboxamide was resolved into its individual (R)- and (S)-enantiomers using preparative chiral chromatography. acs.org This separation allowed for the subsequent evaluation of the biological activity of each pure enantiomer. acs.org

An analytical chiral HPLC method for this compound would be developed to determine the enantiomeric excess (ee) of a sample. The results would be presented in a chromatogram, and the key data points are summarized in the following table.

Table 2: Representative Data from Chiral HPLC Analysis

Parameter (R)-Enantiomer (S)-Enantiomer Significance
Retention Time (tR) 10.5 min 12.8 min The difference in retention times allows for the separation and quantification of each enantiomer.
Peak Area 98% 2% The relative area of each peak corresponds to the proportion of that enantiomer in the mixture, allowing for the calculation of enantiomeric excess (ee).

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, which provides a nominal mass (to the nearest whole number), HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.

This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).

For this compound, the molecular formula is C₉H₇NO. HRMS analysis would be used to confirm this composition. The instrument would detect the protonated molecule, [M+H]⁺, and its measured m/z would be compared to the calculated value. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula. While experimental HRMS data for this specific carbonitrile is not available, the theoretical exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₇NO
Theoretical Exact Mass ([M]) 145.052764
Theoretical m/z of [M+H]⁺ 146.06004
Expected Experimental m/z ~146.0600

This level of accuracy is indispensable for confirming the identity of newly synthesized compounds and for distinguishing between isomers in complex mixtures.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is paramount for the broader application of 2,3-Dihydrobenzofuran-7-carbonitrile. Future research is focused on overcoming the limitations of traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Emerging strategies emphasize green chemistry principles, such as photocatalysis and the use of metal-free catalysts. A notable advancement in the synthesis of the core 2,3-dihydrobenzofuran (B1216630) structure involves visible light-mediated oxyselenocyclization of 2-allylphenols, a method that proceeds under mild conditions using blue LED irradiation. mdpi.com Adapting such photo-induced methods for the synthesis of precursors to this compound could offer a sustainable alternative to conventional heating. nih.gov

Furthermore, transition-metal-free protocols are gaining traction. nih.gov Base-mediated procedures, for instance, have been effectively used to create 3-amino-2,3-dihydrobenzofurans through a [4+1] cyclization, a method that could be explored for introducing nitrogen-containing functionalities alongside the C7-nitrile. nih.gov The direct carboxylation at the 7-position of the 2,3-dihydrobenzofuran ring, a key step in forming related functional groups like amides, has been achieved through lithiation followed by quenching with dry ice. acs.org Future work will likely focus on refining this directed-metalation approach or developing catalytic C-H functionalization methods to install the carbonitrile group more efficiently, thereby improving atom economy and reducing the need for stoichiometric organometallic reagents.

Synthetic StrategyKey FeaturesPotential Advantages for 7-Carbonitrile SynthesisReference
Visible Light-Mediated CyclizationUses blue LED; mild conditions; I₂/SnCl₂ promoter.Increased energy efficiency; sustainable; high functional group tolerance. mdpi.com
Transition-Metal-Free CyclizationBase-induced (e.g., NaH) or catalyst-free reactions.Avoids toxic and expensive metal catalysts; simplifies purification. nih.gov
Directed Ortho-MetalationLithiation with n-BuLi/TMEDA to functionalize the C7 position.Regioselective introduction of the nitrile precursor (e.g., carboxylic acid). acs.org
o-Quinone Methide IntermediatesOne-pot synthesis via fluoride-induced desilylation.High regioselectivity for substitutions at the 3-position. nih.gov

Exploration of Unique Reactivity Profiles for Diversification

The this compound scaffold possesses multiple sites for chemical modification, allowing for the creation of diverse compound libraries. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of derivatives.

Research into related 2,3-dihydrobenzofuran-7-carboxamides has shown that the scaffold is amenable to further functionalization. For example, the electrophilic character of the 2-position allows for the introduction of various substituted benzylidene groups, which has led to a significant enhancement of biological activity in certain contexts. nih.gov Similarly, electrophilic substitution reactions such as bromination and nitration have been successfully performed, primarily at the 5-position of the ring system. acs.org

Future exploration will likely investigate how the electron-withdrawing nature of the 7-carbonitrile group influences the reactivity of the aromatic ring and the dihydrofuran moiety. This could alter the regioselectivity of electrophilic aromatic substitutions or modify the reactivity of the benzylic C2 position. A key research avenue is the use of the core scaffold in diversity-oriented synthesis, reacting it with a broad range of building blocks to rapidly generate libraries of novel compounds for screening. acs.org The development of one-pot reactions that generate substituted 2,3-dihydrobenzofurans from simple precursors via reactive intermediates like o-quinone methides also presents a powerful tool for diversification. nih.gov

PositionType of ModificationRationale for DiversificationReference
C2-PositionAddition of substituted benzylidene groups.Exploits the electrophilic nature of the carbon to introduce large, diverse substituents. nih.gov
C5-PositionElectrophilic substitution (e.g., fluorination, nitration).Modulates the electronic properties of the aromatic ring and can enhance binding affinity. acs.orgnih.gov
C7-Nitrile GroupHydrolysis to amide/acid; reduction to amine.Acts as a versatile chemical handle for further amide coupling or other conjugations. acs.org
C3-PositionMichael addition of C, N, O, and S nucleophiles.Allows for the introduction of a wide range of functional groups via o-quinone methide intermediates. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of novel compounds. For derivatives of the 2,3-dihydrobenzofuran scaffold, molecular docking has been successfully employed to predict and rationalize the interactions with biological targets such as microsomal prostaglandin (B15479496) E2 synthase (mPGES-1) and poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov This "in silico" approach allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted binding affinity, saving considerable time and resources. nih.gov

Future research on this compound will undoubtedly leverage more advanced computational methods. Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to accurately model the electronic structure of the molecule, predict its reactivity, and understand the mechanisms of synthetic reactions. This can guide the development of the novel synthetic methodologies discussed previously.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule within a biological environment, such as the binding pocket of an enzyme. This can reveal key conformational changes and water-mediated interactions that are missed by static docking models. By combining these computational tools, researchers can build robust structure-activity relationship (SAR) models to predict the biological activity of novel derivatives before they are synthesized. nih.gov

Investigation of Undiscovered Molecular Interactions and Pathways

While the 2,3-dihydrobenzofuran core is known to interact with several biological targets, the specific role of the 7-carbonitrile substituent in mediating these interactions is an open area of investigation. The nitrile group is a potent hydrogen bond acceptor and its linear, rigid geometry can impose specific conformational constraints on the molecule, influencing how it fits into a protein's binding site.

A key future direction is the use of high-resolution structural biology techniques, such as X-ray crystallography, to obtain crystal structures of this compound derivatives bound to their protein targets. Such studies have been invaluable for the related 7-carboxamide derivatives, providing atomic-level insights into their binding mode with PARP-1 and guiding further inhibitor development. nih.gov These structural studies could reveal whether the 7-carbonitrile engages in direct hydrogen bonds, participates in dipole-dipole interactions, or displaces key water molecules from the active site.

Furthermore, research is expanding to identify entirely new biological pathways that may be modulated by this class of compounds. The concept of the "halogen bond"—an attractive interaction between an electrophilic halogen and a nucleophilic site—has been shown to significantly improve the binding affinity of halogenated benzofurans. nih.gov Investigating whether the nitrile group can engage in similar non-covalent interactions is a promising research avenue. By employing techniques like chemical proteomics and phenotypic screening, researchers can cast a wide net to uncover novel molecular targets and cellular effects, moving beyond the currently known applications and potentially identifying new therapeutic areas for this compound.

Q & A

Q. What established synthetic methodologies exist for 2,3-Dihydrobenzofuran-7-carbonitrile, and how do reaction conditions influence cyclization efficiency?

Methodological Answer: Synthesis often begins with halogenated precursors (e.g., brominated dihydrobenzofurans) subjected to cross-coupling reactions to introduce the carbonitrile group. For instance, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid can undergo Suzuki-Miyaura coupling with cyanating agents. Cyclization efficiency depends on catalyst selection (e.g., palladium for coupling) and solvent polarity, with aprotic solvents like DMF favoring intramolecular reactions. Thermal or acid-catalyzed conditions may be used, requiring careful optimization to avoid side reactions like dimerization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the dihydrobenzofuran core, while IR spectroscopy confirms the presence of the nitrile group (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated for structurally similar compounds like 2,3-Dihydro-1-benzofuran-2-carboxylic acid . X-ray crystallography may be employed for absolute configuration determination if single crystals are obtainable.

Q. What are the key functionalization reactions of the carbonitrile group in dihydrobenzofuran derivatives?

Methodological Answer: The nitrile group can undergo hydrolysis to carboxylic acids (using strong acids/bases), reduction to primary amines (via LiAlH₄ or catalytic hydrogenation), or participate in nucleophilic additions (e.g., Grignard reactions). For example, 5-Bromo-3,3-dimethylindoline-7-carbonitrile derivatives show reactivity in palladium-catalyzed cyanation, suggesting analogous pathways for functionalizing the dihydrobenzofuran scaffold .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

Methodological Answer: Nitriles may release toxic HCN vapors under acidic or high-temperature conditions. Essential precautions include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Avoidance of strong acids without proper ventilation.
  • Emergency neutralization protocols for spills (e.g., alkaline peroxide solutions). These measures align with safety data for structurally related carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing dihydrobenzofuran derivatives?

Methodological Answer: Cross-validation using complementary techniques is critical. For example, discrepancies in NMR peak assignments can be resolved via 2D-COSY or HSQC experiments. Mass spectral fragmentation patterns (e.g., loss of CO or CN groups) should align with proposed structures, as seen in high-quality spectral libraries for 2,3-Dihydro-1-benzofuran-2-carboxylic acid . Conflicting data may indicate impurities or tautomeric forms, necessitating chromatographic purification or computational modeling.

Q. What strategies enable regioselective introduction of substituents on the dihydrobenzofuran core?

Methodological Answer: Directed ortho-metalation (DoM) using directing groups (e.g., boronic acids) allows precise functionalization. For example, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid can undergo regioselective Suzuki coupling to install aryl groups. Alternatively, electrophilic aromatic substitution (e.g., nitration) is guided by the electron-donating/withdrawing effects of existing substituents . Computational tools (DFT) may predict reactive sites by analyzing frontier molecular orbitals.

Q. How can competing reaction pathways be controlled during the synthesis of functionalized dihydrobenzofuran derivatives?

Methodological Answer: Competing pathways (e.g., over-oxidation or undesired cyclization) are mitigated by:

  • Kinetic control via low-temperature reactions.
  • Selective catalysts (e.g., Pd(PPh₃)₄ for cross-coupling over homocoupling).
  • Protecting group strategies for sensitive functional groups (e.g., silyl ethers for hydroxyl protection). Evidence from methyl-substituted dihydrobenzofuran esters highlights the role of steric hindrance in directing reactivity .

Q. What role do stereoelectronic effects play in the stability of intermediates during dihydrobenzofuran synthesis?

Methodological Answer: Conformational analysis reveals that ring strain in the dihydrobenzofuran core influences transition states. For instance, the boat conformation in intermediates may lead to torsional strain, favoring specific cyclization pathways. Substituents like methyl groups (e.g., in Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate) introduce steric effects that stabilize planar transition states, enhancing reaction selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.